molecular formula C13H16N2O B7549770 N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide

N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide

Cat. No.: B7549770
M. Wt: 216.28 g/mol
InChI Key: HOHQHRLHMJVJDG-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. For example, this compound has been shown to inhibit the growth of bacterial and fungal cells by targeting key enzymes involved in cell wall synthesis and energy metabolism. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the system being studied. In bacterial and fungal cells, this compound has been shown to disrupt cell wall synthesis and energy metabolism, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis, leading to cell death. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide in lab experiments is its broad range of potential applications in various fields. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications. Another limitation is the potential for toxicity, which requires careful handling and testing in lab experiments.

Future Directions

There are many potential future directions for research on N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide. One direction is the optimization of its use in medicinal chemistry, particularly in the development of new antibiotics and anticancer drugs. Another direction is the development of new materials based on this compound, such as sensors or catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity, which could lead to the development of safer and more effective applications.

Synthesis Methods

The synthesis of N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide involves the reaction of 4-methylpent-3-en-2-one with benzohydrazide in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to have antibacterial, antifungal, and anticancer properties. In material science, this compound has been used as a precursor for the synthesis of functional materials, such as polymers and metal complexes. In environmental science, this compound has been studied for its potential use as a fluorescence probe for the detection of heavy metal ions in water samples.

Properties

IUPAC Name

N-[(E)-4-methylpent-3-en-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10(2)9-11(3)14-15-13(16)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQHRLHMJVJDG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NNC(=O)C1=CC=CC=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=N/NC(=O)C1=CC=CC=C1)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.